molecular formula C17H25NO2 B2638897 1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol CAS No. 63477-92-9

1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol

Cat. No. B2638897
CAS RN: 63477-92-9
M. Wt: 275.392
InChI Key: PANQQHGRCGEZCM-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxybenzyl)-1-methylhydrazine” is a chemical with the linear formula C9H14N2O . Another compound, “4-Methoxy-a-methylbenzyl alcohol”, has the linear formula CH3OC6H4CH (CH3)OH .


Synthesis Analysis

A paper titled “A Facile Synthesis of 1-(4-Methoxybenzyl)-4-” discusses the synthesis of a similar compound .


Molecular Structure Analysis

The molecular structure of similar compounds like “4-Methoxybenzyl chloride” and “Benzaldehyde, 4-methoxy-” have been analyzed .


Chemical Reactions Analysis

A review titled “DDQ as a versatile and easily recyclable oxidant: a systematic review” discusses the chemical reactions of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “4-Methoxybenzaldehyde” and “Benzaldehyde, 4-methoxy-” have been analyzed .

Scientific Research Applications

  • Biodistribution and Radiation Dosimetry : This compound was investigated for its potential as a Vesicular Monoamine Transporter 2 (VMAT2) imaging agent. The biodistribution and radiation dosimetry of the compound, labeled as 18F-AV-133, were studied in healthy human subjects using PET scan technology. The radiotracer showed a high uptake in the brain and was considered safe, with appropriate biodistribution and radiation dosimetry for imaging VMAT2 sites in humans, indicating its potential for clinical use in monitoring neuroendocrine cells and brain activities without noticeable adverse effects (Lin et al., 2010).

  • Investigation of Serotonin Transporters : The compound was part of a study to compare serotonin transporter radioligands 11C-DASB and 11C-McN 5652 in healthy humans. Both compounds displayed similar accumulation patterns in various brain regions, indicating their potential application in studying serotonin transporters and their role in psychiatric conditions. The study also explored the suitability of these compounds for shorter scanning times, enhancing their applicability in clinical and research settings (Frankle et al., 2004).

Safety And Hazards

The safety data sheets of similar compounds like “4-Methoxybenzyl alcohol” provide information on their safety and hazards .

Future Directions

The future directions of similar compounds are discussed in sources like “Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis” and "1-(4-Methoxybenzyl)piperazine (CAS 21867-69-6) - Santa Cruz Biotechnology" .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-14-7-5-13(6-8-14)12-16-15-4-2-3-9-17(15,19)10-11-18-16/h5-8,15-16,18-19H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANQQHGRCGEZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3CCCCC3(CCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-benzyl)-octahydro-isoquinolin-4a-ol

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